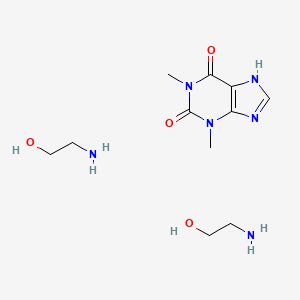
2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of 2-aminoethanol and 1,3-dimethyl-7H-purine-2,6-dione It is widely used in the production of detergents, emulsifiers, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethanol typically involves the reaction of ethylene oxide with ammonia under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through various methods, including the methylation of xanthine derivatives. One common method involves the reaction of theobromine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-aminoethanol involves the continuous reaction of ethylene oxide with aqueous ammonia in a reactor. The product is then separated and purified through distillation and other separation techniques.
The industrial production of 1,3-dimethyl-7H-purine-2,6-dione involves the extraction of the compound from natural sources such as tea leaves or cocoa beans, followed by purification through crystallization and other separation methods .
Chemical Reactions Analysis
Types of Reactions: 2-aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form aminoacetaldehyde or further to glycine. It can also react with acids to form salts or with alkylating agents to form N-alkyl derivatives.
1,3-dimethyl-7H-purine-2,6-dione undergoes reactions typical of xanthine derivatives, including methylation, oxidation, and substitution reactions. It can be methylated to form caffeine or oxidized to form uric acid derivatives .
Common Reagents and Conditions: Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under mild conditions with appropriate solvents.
For 1,3-dimethyl-7H-purine-2,6-dione, common reagents include methyl iodide for methylation, potassium permanganate for oxidation, and various bases for substitution reactions. The reactions are often carried out in solvents like DMF or ethanol under controlled temperatures .
Major Products Formed: The major products formed from the reactions of 2-aminoethanol include aminoacetaldehyde, glycine, and N-alkyl derivatives. For 1,3-dimethyl-7H-purine-2,6-dione, major products include caffeine, uric acid derivatives, and various substituted xanthines .
Scientific Research Applications
2-aminoethanol is widely used in scientific research for its role as a building block in the synthesis of various compounds. It is used in the production of detergents, emulsifiers, and pharmaceuticals. In biology, it is used as a buffer in biochemical assays and as a precursor in the synthesis of lipids.
1,3-dimethyl-7H-purine-2,6-dione has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a bronchodilator in the treatment of respiratory diseases and as a model compound in studies of xanthine derivatives. It is also used in the synthesis of various pharmaceuticals and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-aminoethanol involves its role as a precursor in the synthesis of various biomolecules. It is involved in the synthesis of phospholipids, which are essential components of cell membranes. It also acts as a buffer in biochemical assays, helping to maintain the pH of the reaction environment.
1,3-dimethyl-7H-purine-2,6-dione exerts its effects primarily through its action as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase, it increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. It also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparison with Similar Compounds
Similar compounds to 2-aminoethanol include other alkanolamines such as diethanolamine and triethanolamine. These compounds share similar chemical properties and are used in similar applications, but they differ in their molecular structure and specific uses.
Similar compounds to 1,3-dimethyl-7H-purine-2,6-dione include other methylxanthines such as caffeine and theobromine. These compounds share similar pharmacological effects but differ in their potency and specific applications. For example, caffeine is a more potent stimulant, while theobromine has milder effects .
Properties
CAS No. |
5967-82-8 |
|---|---|
Molecular Formula |
C11H22N6O4 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.2C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*3-1-2-4/h3H,1-2H3,(H,8,9);2*4H,1-3H2 |
InChI Key |
WVVNRCBCHVYSDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
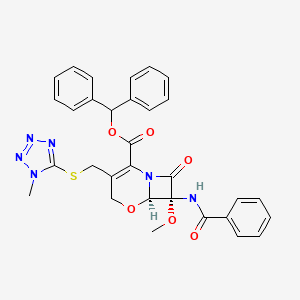
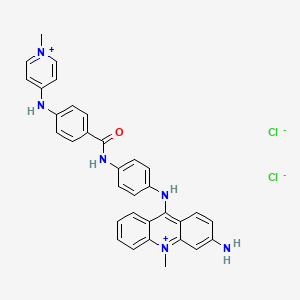


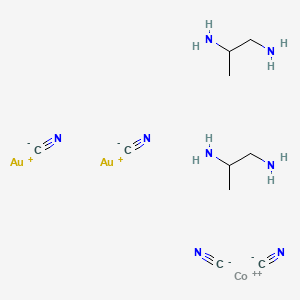
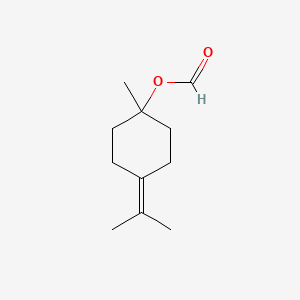


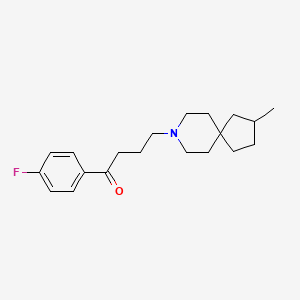
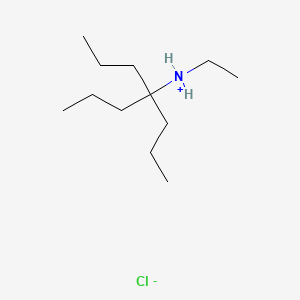
![7,15,23,31-Tetratert-butyl-33,34,35,36-tetramethoxy-3,11,19,27-tetrathiapentacyclo[27.3.1.15,9.113,17.121,25]hexatriaconta-1(32),5,7,9(36),13,15,17(35),21(34),22,24,29(33),30-dodecaene](/img/structure/B15346751.png)

![8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B15346765.png)
